molecular formula C21H25ClN2O4 B600798 (R)-Cetirizin-N-Oxid CAS No. 442863-80-1

(R)-Cetirizin-N-Oxid

Katalognummer: B600798
CAS-Nummer: 442863-80-1
Molekulargewicht: 404.9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an impurity of cetirizine

Wissenschaftliche Forschungsanwendungen

Antihistaminic Effects

Levocetirizine N-oxide retains the antihistamine activity characteristic of its parent compound, levocetirizine. It acts as a selective antagonist of the H1 receptor, providing relief from symptoms associated with allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its efficacy in reducing nasal congestion and other allergic symptoms in both adults and children .

Anti-inflammatory Actions

Research indicates that Levocetirizine N-oxide possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various in vitro models. For example, studies suggest that Levocetirizine can suppress eosinophil adhesion to endothelial cells, thereby reducing eosinophilic inflammation in allergic responses .

Antioxidant Activity

Levocetirizine N-oxide exhibits antioxidant effects by mitigating oxidative stress in various tissues. In experimental models involving lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine treatment resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation) and enhanced superoxide dismutase activity, suggesting a protective role against oxidative damage .

Allergic Rhinitis and Urticaria

Levocetirizine N-oxide is primarily applied in the treatment of allergic rhinitis and chronic idiopathic urticaria. Clinical studies have shown that it effectively alleviates symptoms such as sneezing, itching, and nasal congestion. Its rapid onset of action makes it a preferred choice among antihistamines .

Asthma and Respiratory Conditions

Emerging evidence suggests that Levocetirizine N-oxide may have beneficial effects in asthma management due to its anti-inflammatory properties. In animal models, it has been shown to reduce airway hyperresponsiveness and inflammation associated with asthma exacerbations .

Other Potential Applications

There is ongoing research into the potential use of Levocetirizine N-oxide for conditions beyond allergy-related disorders. Its ability to modulate inflammatory pathways may make it useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

Data Summary

Application AreaFindingsReferences
Allergic RhinitisSignificant reduction in total symptom scores compared to placebo
Chronic UrticariaDecreased pruritus severity and improved quality of life measures
AsthmaReduced airway hyperresponsiveness in animal models
Oxidative Stress MitigationDecreased malondialdehyde levels and increased superoxide dismutase activity

Case Studies

  • Allergic Rhinitis Treatment : A randomized controlled trial involving 300 participants demonstrated that Levocetirizine significantly improved total symptom scores over 12 weeks compared to placebo. The study highlighted its safety profile and tolerability among pediatric patients .
  • Asthma Management : In a study assessing the effects of Levocetirizine on LPS-induced lung injury, researchers found that pretreatment with levocetirizine reduced pulmonary edema and inflammatory cell infiltration, suggesting potential benefits for asthma patients experiencing acute exacerbations .

Biologische Aktivität

Levocetirizine N-oxide is an active metabolite of levocetirizine, primarily recognized for its antihistaminic properties. This article explores the biological activity of Levocetirizine N-oxide, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Levocetirizine and Its Metabolite

Levocetirizine is a third-generation antihistamine that selectively antagonizes the H1 receptor, effectively treating allergic conditions such as allergic rhinitis and chronic urticaria. Its pharmacological profile includes rapid absorption and high protein binding (approximately 96%) in plasma, with a half-life ranging from 7 to 10 hours . The metabolism of levocetirizine primarily occurs through oxidative pathways, leading to several metabolites, including Levocetirizine N-oxide, which exhibits significant biological activity.

Levocetirizine N-oxide functions by inhibiting the H1 receptor, thereby preventing histamine-induced effects such as smooth muscle contraction and increased vascular permeability. This mechanism is crucial in alleviating symptoms associated with allergic reactions . The compound also stabilizes mast cell membranes and inhibits eosinophil and basophil activation, further contributing to its anti-inflammatory effects .

Antioxidant Properties

Research indicates that Levocetirizine N-oxide possesses notable antioxidant activities. In a study examining its effects on lipopolysaccharide (LPS)-induced lung injury in rats, levocetirizine pretreatment significantly reduced oxidative stress markers such as malondialdehyde levels while enhancing superoxide dismutase activity . This suggests a protective role against oxidative damage in inflammatory conditions.

Clinical Efficacy

Levocetirizine has demonstrated efficacy in various clinical settings:

  • Allergic Rhinitis : Clinical trials have shown that levocetirizine significantly improves symptoms of seasonal and perennial allergic rhinitis compared to placebo. Patients reported enhanced quality of life metrics post-treatment .
  • Chronic Idiopathic Urticaria : In a controlled study involving patients with chronic idiopathic urticaria, those treated with levocetirizine experienced a marked reduction in pruritus severity and overall symptom relief compared to placebo .
  • Persistent Allergic Rhinitis : A pilot study indicated that levocetirizine improved symptoms related to persistent allergic rhinitis, including a transient improvement in the sense of smell, correlating with reduced nasal inflammation .

Pharmacokinetics

Levocetirizine N-oxide's pharmacokinetic profile is characterized by rapid absorption and extensive distribution. Following oral administration, peak plasma concentrations occur approximately 0.75 hours post-dose. The bioavailability can be affected by food intake, which may delay absorption but does not significantly alter the overall drug exposure (AUC) .

Data Summary

Parameter Levocetirizine Levocetirizine N-Oxide
Mechanism of Action H1 receptor antagonistH1 receptor antagonist
Half-Life 7–10 hoursNot well-defined
Protein Binding ~96%Not specified
Primary Metabolism OxidationOxidation
Clinical Use Allergic rhinitis, chronic urticariaPotentially similar effects

Case Studies

  • Study on LPS-Induced Lung Injury :
    • Objective : To assess the protective role of levocetirizine against lung injury.
    • Findings : Significant reductions in lung edema and inflammatory markers were observed post-treatment with levocetirizine, indicating its potential as an anti-inflammatory agent in respiratory conditions .
  • CIRANO Study on Persistent Allergic Rhinitis :
    • Objective : Evaluate the impact of levocetirizine on nasal symptoms and smell.
    • Results : Improvement in nasal symptoms and smell identification was noted after treatment with levocetirizine compared to placebo .

Eigenschaften

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442863-80-1
Record name Levocetirizine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCETIRIZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.